ROC-0929

Inflammation Phospholipase A2 Drug Discovery

ROC-0929 (compound 13a) is the optimal tool for dissecting sPLA2-X-specific signaling in inflammation. Unlike pan-sPLA2 inhibitors, its high selectivity for hGX (IC50 80 nM) ensures unambiguous data in eosinophil CysLT synthesis and ERK/p38 MAPK pathway studies. Ideal for translational research requiring human cell validation without murine cross-reactivity.

Molecular Formula C30H31N3O6S
Molecular Weight 561.6 g/mol
Cat. No. B10831965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROC-0929
Molecular FormulaC30H31N3O6S
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OC(C)C(=O)NS(=O)(=O)C4=CC=CC=C4)C(=O)C(=O)N
InChIInChI=1S/C30H31N3O6S/c1-19(2)17-24-27(28(34)29(31)35)26-23(33(24)18-21-11-6-4-7-12-21)15-10-16-25(26)39-20(3)30(36)32-40(37,38)22-13-8-5-9-14-22/h4-16,19-20H,17-18H2,1-3H3,(H2,31,35)(H,32,36)
InChIKeyREUKAAAAEHWGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROC-0929: A Potent and Selective Secreted Phospholipase A2 Group X (sPLA2-X) Inhibitor for Inflammation Research


ROC-0929 (also known as compound 13a) is a potent and selective inhibitor of secreted phospholipases A2 (sPLA2s), specifically targeting human group X secreted phospholipase A2 (hGX) with an IC50 of 80 nM . It is a small molecule based on a substituted indole scaffold and demonstrates high selectivity over other mammalian sPLA2 isoforms, including groups IB, IIA, IIE, V, and mouse GX [1]. ROC-0929 has been shown to inhibit the phosphorylation of ERK1/2 and p-38 MAPK in cellular models, positioning it as a valuable tool for dissecting sPLA2-X-mediated signaling pathways in inflammation and eosinophil biology [2].

ROC-0929: Why Generic sPLA2 Inhibitors Fail to Recapitulate Its Unique Isoform Selectivity Profile


Generic or pan-sPLA2 inhibitors (e.g., varespladib/LY315920, indoxam) exhibit broad inhibitory activity across multiple human sPLA2 isoforms, including groups IIA, V, and X, which can confound experimental interpretation by simultaneously blocking several pathways [1]. In contrast, ROC-0929 is a highly selective inhibitor of human group X sPLA2 (hGX), with an IC50 of 80 nM, and demonstrates minimal to no inhibition of other mammalian sPLA2s at nanomolar concentrations [2]. This selectivity is critical for studies aiming to isolate the specific contribution of sPLA2-X to inflammatory processes, such as cysteinyl leukotriene synthesis in eosinophils, where the use of a non-selective inhibitor would obscure the distinct role of sPLA2-X versus other isoforms like sPLA2-IIA or sPLA2-V [3]. Substituting ROC-0929 with a broader-spectrum inhibitor therefore risks generating ambiguous or misleading data regarding the specific biological function of sPLA2-X.

ROC-0929 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with Key sPLA2 Inhibitors


ROC-0929 vs. Varespladib (LY315920): Isoform Selectivity for hGX over hGIIA

ROC-0929 demonstrates high selectivity for human group X sPLA2 (hGX, IC50 = 80 nM) over human group IIA sPLA2 (hGIIA, IC50 > 1600 nM) [1]. In contrast, the broad-spectrum sPLA2 inhibitor varespladib (LY315920) potently inhibits hGIIA with an IC50 of 9 nM and shows activity against multiple other sPLA2 isoforms [2]. This quantitative difference in selectivity profile defines ROC-0929 as a tool for hGX-specific interrogation, whereas varespladib is unsuitable for experiments requiring isoform discrimination.

Inflammation Phospholipase A2 Drug Discovery

ROC-0929 vs. sPLA2-X Inhibitor 31: Potency and Selectivity Profile Comparison

While both ROC-0929 and sPLA2-X Inhibitor 31 target hGX, their selectivity profiles differ. ROC-0929 exhibits an IC50 of 80 nM for hGX and >1600 nM for hGIIA and hGV, indicating high selectivity [1]. In contrast, sPLA2-X Inhibitor 31 shows an IC50 of 26 nM for sPLA2-X, 310 nM for sPLA2-IIa, and 2230 nM for sPLA2-V [2]. Although sPLA2-X Inhibitor 31 is more potent on hGX (26 nM vs 80 nM), ROC-0929 offers superior selectivity against sPLA2-IIa (selectivity ratio >20 vs. ~12 for Inhibitor 31), making ROC-0929 the preferred choice when strict hGX exclusivity is required over sPLA2-IIa.

Inflammation Phospholipase A2 Chemical Biology

ROC-0929 Cellular Activity: Dose-Dependent Inhibition of sPLA2-X-Mediated Arachidonic Acid Release and CysLT Synthesis in Human Eosinophils

In a cellular model using human eosinophils stimulated with 100 nM exogenous sPLA2-X, ROC-0929 caused a dose-dependent decrease in [3H]arachidonic acid (AA) release at concentrations ranging from 10 to 1000 nM (p < 0.0001) [1]. Furthermore, ROC-0929 inhibited sPLA2-X-mediated cysteinyl leukotriene (CysLT) synthesis in a dose-dependent manner from 1 to 100 nM (p = 0.002) [1]. A structurally related but inactive control compound (ROC-0428) had no effect, confirming the specificity of ROC-0929's cellular action [1]. This demonstrates that ROC-0929's biochemical selectivity translates into functional, pathway-specific inhibition in a primary human cell system.

Inflammation Eosinophil Biology Lipid Mediators

ROC-0929 Demonstrates Species Specificity: Potent on Human but Not Mouse Group X sPLA2

ROC-0929 exhibits a stark species-dependent inhibitory profile. It potently inhibits human group X sPLA2 (hGX) with an IC50 of 80 nM, but shows no significant inhibition of mouse group X sPLA2 (mGX) at concentrations up to 1600 nM [1]. This is a critical differentiator from some other sPLA2 inhibitors (e.g., certain 6,7-benzoindole derivatives) which inhibit both human and mouse isoforms [1]. This species specificity is attributed to a single amino acid difference (Val in hGX vs. Leu in mGX) in the active site that contacts the inhibitor's 2-isobutyl group [1].

Inflammation Species Selectivity Drug Discovery

ROC-0929: Validated Research and Industrial Application Scenarios


Isolating the Role of sPLA2-X in Human Eosinophil Cysteinyl Leukotriene Synthesis

ROC-0929 is the optimal tool for studying the specific contribution of sPLA2-X to cysteinyl leukotriene (CysLT) synthesis in human eosinophils. Its high selectivity for hGX over other sPLA2 isoforms (e.g., hGIIA, hGV) ensures that observed reductions in CysLT production are attributable to sPLA2-X inhibition, as validated in primary cell studies [1]. This application is critical for dissecting the pathways driving eosinophilic inflammation in asthma and allergic diseases.

Differentiating Human vs. Mouse sPLA2-X Function in Translational Inflammation Models

ROC-0929's species-specificity (potent on hGX, inactive on mGX) makes it an invaluable control compound for translational studies [2]. Researchers can use ROC-0929 in human cell-based assays to confirm sPLA2-X involvement, while its lack of activity in mouse models helps validate the species-specific roles of this enzyme. This is particularly useful for de-risking drug discovery programs targeting sPLA2-X for inflammatory diseases.

Elucidating sPLA2-X-Dependent MAPK Signaling Cascades

ROC-0929 has been shown to inhibit the phosphorylation of ERK1/2 and p-38 MAPK in human eosinophils, demonstrating that sPLA2-X acts upstream of these key signaling pathways [1]. This makes ROC-0929 a crucial chemical probe for mapping the signaling networks regulated by sPLA2-X activity, distinct from the roles of other phospholipases A2.

Quality Control and Validation of sPLA2-X Assays

Due to its well-characterized potency (IC50 = 80 nM for hGX) and high selectivity profile, ROC-0929 serves as an ideal positive control for validating new sPLA2-X biochemical and cellular assays [2]. Its use alongside an inactive analog (e.g., ROC-0428) provides a robust system for confirming assay specificity and sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROC-0929

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.